2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol
CAS No.: 1219957-14-8
Cat. No.: VC2671332
Molecular Formula: C13H21N3O3S
Molecular Weight: 299.39 g/mol
* For research use only. Not for human or veterinary use.
![2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol - 1219957-14-8](/images/structure/VC2671332.png)
Specification
CAS No. | 1219957-14-8 |
---|---|
Molecular Formula | C13H21N3O3S |
Molecular Weight | 299.39 g/mol |
IUPAC Name | 2-[4-(3-amino-4-methylsulfonylphenyl)piperazin-1-yl]ethanol |
Standard InChI | InChI=1S/C13H21N3O3S/c1-20(18,19)13-3-2-11(10-12(13)14)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9,14H2,1H3 |
Standard InChI Key | UIEQEQXIMNNPIC-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)C1=C(C=C(C=C1)N2CCN(CC2)CCO)N |
Canonical SMILES | CS(=O)(=O)C1=C(C=C(C=C1)N2CCN(CC2)CCO)N |
Introduction
Structural Identity and Chemical Properties
Molecular Identity and Basic Properties
2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol is defined by its molecular formula C13H21N3O3S and a precise molecular weight of 299.39 g/mol . This compound is registered under the CAS number 1219957-14-8, serving as its unique identifier in chemical databases and scientific literature . In its standard form, the compound exists as a liquid at room temperature, although its physical state may vary depending on purity and environmental conditions . Commercial preparations of this compound typically achieve a high assay standard of 99.0%, indicating the level of purity required for research applications and chemical investigations .
The molecular structure of 2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol features several distinct functional groups that contribute to its chemical identity and reactivity. At its core is a piperazine ring—a six-membered heterocycle containing two nitrogen atoms in positions 1 and 4. This piperazine moiety serves as the central connector, linking the substituted phenyl group at one nitrogen atom and the ethanol chain at the other. The phenyl ring carries two key substituents: an amino group (-NH2) at the 3-position and a methylsulfonyl group (-SO2CH3) at the 4-position, creating a specialized electronic distribution that influences the compound's reactivity profile.
The predicted physical properties of 2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol include a density of approximately 1.291 g/cm³ and a remarkably high boiling point of around 582.4°C, which can be attributed to its molecular weight and strong intermolecular forces. The compound exhibits a pKa value of approximately 14.96, indicating its basic nature in aqueous solutions. This basicity primarily stems from the nitrogen atoms in the piperazine ring and the amino group, which can accept protons in acidic environments.
Functional Groups and Reactivity Profile
The chemical reactivity of 2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol is largely determined by its multiple functional groups, each contributing unique reactive properties. The piperazine ring introduces two tertiary amine centers that can participate in various reactions including alkylation, acylation, and coordination with metals. These nitrogen atoms also contribute to the compound's basicity and ability to form salts with acids, which can influence its solubility in different media and its pharmacokinetic behavior in biological systems.
The amino group (-NH2) at the 3-position of the phenyl ring represents a nucleophilic center that can participate in numerous chemical transformations. This primary amine can undergo reactions such as acylation to form amides, reductive amination with aldehydes or ketones, and coupling with carboxylic acids or their activated derivatives. The amino group also contributes to the compound's hydrogen bonding capabilities, potentially forming hydrogen bonds with solvent molecules, proteins, or other molecules containing hydrogen bond acceptors.
The methylsulfonyl group (-SO2CH3) at the 4-position of the phenyl ring introduces a strongly electron-withdrawing moiety that influences the electronic distribution across the aromatic system. This group contains two oxygen atoms that can act as hydrogen bond acceptors, enhancing the compound's interactions with hydrogen bond donors in biological environments. The presence of this sulfonyl functionality also influences the reactivity of the adjacent amino group through electronic effects, potentially altering its nucleophilicity and basicity compared to a simple aniline.
Comparison with Structural Analogs
2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol shares structural similarities with several compounds, particularly those containing piperazine rings and aminophenyl moieties. One closely related compound is 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol, which differs in the position of the amino group and the absence of the methylsulfonyl substituent . This structural analog has a molecular weight of 221.30 g/mol, significantly lower than our target compound due to the absence of the sulfonyl group . The comparison of these structures provides valuable insights into how specific substitutions influence physicochemical properties and potential biological activities.
Table 1: Comparison of 2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
---|---|---|---|
2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol | C13H21N3O3S | 299.39 | Methylsulfonyl group at 4-position, Amino group at 3-position |
2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol | C12H19N3O | 221.30 | No sulfonyl group, Amino group at 4-position |
2-[4-(4-Aminophenyl)piperazin-1-yl]ethan-1-ol | C12H19N3O | 221.30 | Alternate naming for the same structure as above |
The structural differences between these compounds have significant implications for their chemical and biological properties. The presence of the methylsulfonyl group in 2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol likely increases its water solubility compared to the non-sulfonylated analog, due to the polar nature of the sulfonyl group. Additionally, the position of the amino group (3-position versus 4-position) alters the electronic distribution across the phenyl ring, potentially affecting its reactivity and interactions with biological targets .
Biological Activities and Applications
Chemical Biology and Research Tools
Beyond traditional drug development applications, 2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol holds potential value as a building block for chemical biology research tools. The compound's functional groups provide attachment points for reporter elements such as fluorophores, biotin tags, or photoaffinity labels, enabling the development of specialized probes for investigating biological systems. These chemical probes can serve various research purposes, including target identification, localization studies, or mechanistic investigations of biological processes.
The development of such research tools would exploit the compound's potential selectivity for specific biological targets, creating probes that can interrogate particular proteins, receptors, or enzymes with high specificity. For instance, if the compound shows selectivity for certain serotonin receptor subtypes, fluorescently labeled derivatives could be used to visualize receptor distribution in tissues or cells. Similarly, biotinylated derivatives could facilitate the isolation and identification of binding partners through affinity purification approaches.
Structure-Activity Relationships and Molecular Design
Key Structural Features and Their Contributions
Structure-activity relationship (SAR) analysis of 2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol and related compounds provides valuable insights into how specific structural elements contribute to biological activity and physicochemical properties. The piperazine ring serves as a privileged structure in medicinal chemistry, providing a rigid scaffold that positions substituents in specific spatial orientations conducive to target binding. The nitrogen atoms of the piperazine ring can form hydrogen bonds or ionic interactions with complementary groups in biological targets, contributing to binding affinity and selectivity.
The positioning of substituents on the phenyl ring significantly influences the compound's biological profile. The amino group at the 3-position introduces a hydrogen bond donor that can interact with hydrogen bond acceptors in target proteins. Its position relative to the piperazine connection point and the methylsulfonyl group creates a specific electronic distribution and three-dimensional shape that determines how the molecule fits into binding pockets of biological targets. The methylsulfonyl group at the 4-position introduces electronic effects that influence the reactivity of the phenyl ring and may participate in specific interactions with target proteins through its sulfonyl oxygens.
Future Research Directions
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